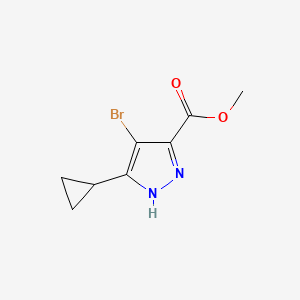
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine
Vue d'ensemble
Description
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is a chemical compound with the CAS Number: 1248988-57-9 . It has a molecular weight of 169.19 and its IUPAC name is 1-tert-butyl-3,3,3-trifluoropropylamine .
Molecular Structure Analysis
The InChI code for 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine is 1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine include a molecular weight of 169.19 .Applications De Recherche Scientifique
Synthesis of Amides and Imines
The research on 1,1,1-Trifluoro-4,4-dimethylpentan-3-amine has led to significant advancements in the synthesis of amides and imines. An effective method utilizes B(OCH2CF3)3, derived from B2O3 and 2,2,2-trifluoroethanol, for the direct amidation of carboxylic acids with a variety of amines. This process is characterized by its simplicity, avoiding the need for aqueous workup or chromatography and minimizing racemization in the synthesis of N-protected amino acids. Additionally, B(OCH2CF3)3 facilitates the formylation of amines through transamidation of dimethylformamide, showcasing a broad application in the synthesis of complex amides and imines under mild conditions (Lanigan, Starkov, & Sheppard, 2013).
Catalysis in Organic Synthesis
A trifluoroethylation reaction of amines using trifluoroacetic acid represents a practical and catalyst-free approach, demonstrating remarkable functional group tolerance. This method stands out for its operational simplicity, not requiring rigorous exclusion of moisture or oxygen, and positions trifluoroacetic acid as a stable and cost-effective source of fluorine. The process offers a pathway to a broad spectrum of medicinally relevant trifluoromethylated amines, enhancing the physicochemical properties of biologically active compounds without the need for sensitive reagents or harsh conditions (Andrews, Faizova, & Denton, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-4,4-dimethylpentan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c1-6(2,3)5(11)4-7(8,9)10/h5H,4,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMORYSKRWMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4,4-dimethylpentan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Nitrophenyl)sulfanyl]butan-2-one](/img/structure/B1427871.png)
![2-{4-[2-(Trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-ol](/img/structure/B1427874.png)
![1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1427875.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427877.png)

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1427881.png)
![[1-(2-Chlorophenyl)cyclohexyl]methanamine](/img/structure/B1427883.png)
![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)




![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)
